3-bromo-7-fluoro-4-methyl-1H-indazole
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Overview
Description
3-Bromo-7-fluoro-4-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-bromo-7-fluoro-4-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the bromination of a precursor compound in the presence of a brominating agent such as N-bromosuccinimide (NBS) in acetonitrile. The reaction is typically carried out at low temperatures (-10 to 10°C) to control the reactivity and ensure high yields . Another approach involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization, to form the indazole core . Industrial production methods often employ optimized reaction conditions and scalable processes to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Bromo-7-fluoro-4-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The indazole core can be further modified through cyclization reactions to form fused ring systems.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-bromo-7-fluoro-4-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Bromo-7-fluoro-4-methyl-1H-indazole can be compared with other indazole derivatives to highlight its uniqueness:
Similar Compounds: Other indazole derivatives include 1H-indazole, 2H-indazole, and various substituted indazoles such as 3-amino-1H-indazole and 3-nitro-1H-indazole.
Uniqueness: The presence of bromine, fluorine, and a methyl group in this compound imparts unique chemical and biological properties.
Properties
CAS No. |
1600298-63-2 |
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Molecular Formula |
C8H6BrFN2 |
Molecular Weight |
229 |
Purity |
95 |
Origin of Product |
United States |
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